molecular formula C11H9F2NO3 B2502771 N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide CAS No. 2361640-54-0

N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide

Cat. No. B2502771
CAS RN: 2361640-54-0
M. Wt: 241.194
InChI Key: RFUQURCJXUMFFD-UHFFFAOYSA-N
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Description

“N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide” is a compound that contains a 2,2-difluoro-1,3-benzodioxole moiety . This moiety is used in the synthesis of various pharmaceutical products and products for agricultural chemistry .


Synthesis Analysis

The synthesis of compounds containing the 2,2-difluoro-1,3-benzodioxole moiety involves the conversion of 2,2-difluoro-1,3-benzodioxole, an exceptionally acidic arene, via a 4-lithiated intermediate into more than three dozen new derivatives . The lithiated species can be trapped by various electrophiles to produce different compounds .


Molecular Structure Analysis

The 2,2-difluoro-1,3-benzodioxole moiety has a planar structure . The difluoro group and the benzodioxole ring contribute to the planarity of the molecule .


Chemical Reactions Analysis

The 2,2-difluoro-1,3-benzodioxole moiety undergoes metalation at the 4-position with extraordinary ease . It can react with various electrophiles to produce a variety of compounds .


Physical And Chemical Properties Analysis

The 2,2-difluoro-1,3-benzodioxole moiety has a molecular weight of 158.10 . It is a liquid at room temperature with a density of 1.303 g/mL at 25 °C . The refractive index is 1.444 .

Safety and Hazards

The 2,2-difluoro-1,3-benzodioxole moiety is classified as flammable, skin irritant, and skin sensitizer . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound .

properties

IUPAC Name

N-[(2,2-difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F2NO3/c1-2-9(15)14-6-7-4-3-5-8-10(7)17-11(12,13)16-8/h2-5H,1,6H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFUQURCJXUMFFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC1=C2C(=CC=C1)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,2-Difluoro-1,3-benzodioxol-4-yl)methyl]prop-2-enamide

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